(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide
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Overview
Description
(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide typically involves the condensation of 4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-one with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophiles like amines or alcohols for substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted benzothiazoles.
Scientific Research Applications
(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its benzothiazole core is known to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers investigate its interactions with enzymes, receptors, and other biomolecules to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide: shares structural similarities with other benzothiazole derivatives, such as:
Uniqueness
- The unique combination of the ethoxy, ethyl, and methyl substituents on the benzothiazole and benzamide moieties gives this compound distinct chemical and biological properties. These structural features may enhance its binding affinity to specific biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-4-21-17-15(23-5-2)7-6-8-16(17)24-19(21)20-18(22)14-11-9-13(3)10-12-14/h6-12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSILZKPDJXYANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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